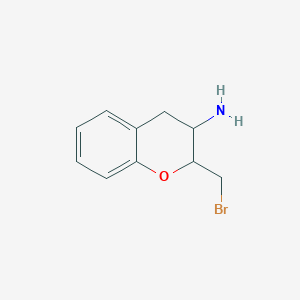
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a bromomethyl group and an amine group attached to a dihydrobenzopyran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The brominated intermediate is then reacted with ammonia or an amine to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques are crucial in industrial settings to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzopyrans depending on the nucleophile used.
Oxidation: Oxidized derivatives such as benzopyranones or benzopyranols.
Reduction: Reduced forms such as methyl-substituted benzopyrans.
科学的研究の応用
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzopyrans.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. The compound may also modulate specific signaling pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-1,4-dihydro-2H-1-benzopyran-4-amine
- 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
- 2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-5-amine
Uniqueness
2-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromomethyl and amine groups on the benzopyran ring can affect the compound’s interaction with biological targets and its overall pharmacological profile.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC名 |
2-(bromomethyl)-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C10H12BrNO/c11-6-10-8(12)5-7-3-1-2-4-9(7)13-10/h1-4,8,10H,5-6,12H2 |
InChIキー |
BPQOVWVWCJSCHU-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC2=CC=CC=C21)CBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



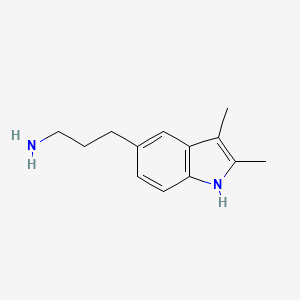



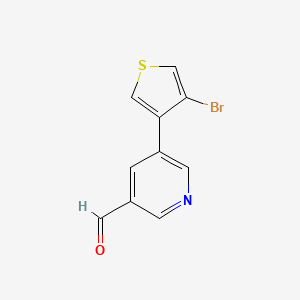

![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
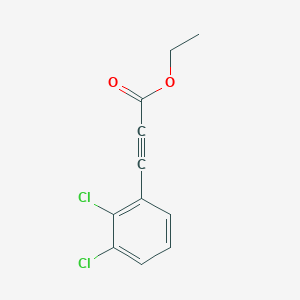
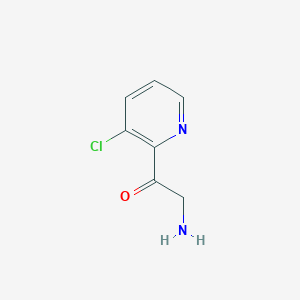
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)

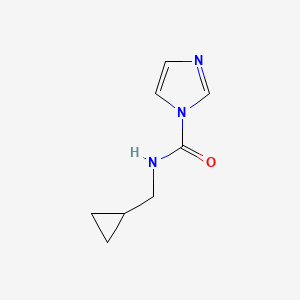
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
